![molecular formula C27H32N4O5 B12459895 5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazatricyclo structure: This involves cyclization reactions under controlled conditions.
Introduction of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets include enzymes and receptors, where the compound can inhibit or activate their functions. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE
- **5-[(4-HYDROXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H32N4O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-5-[[(1S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H32N4O5/c1-4-36-21-10-8-18(9-11-21)13-27(24(33)28(2)26(35)29(3)25(27)34)17-30-14-19-12-20(16-30)22-6-5-7-23(32)31(22)15-19/h5-11,19-20H,4,12-17H2,1-3H3/t19?,20-/m0/s1 |
InChI Key |
PWNCOATXLAOFTP-ANYOKISRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)C)C)CN3C[C@@H]4CC(C3)CN5C4=CC=CC5=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)C)C)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


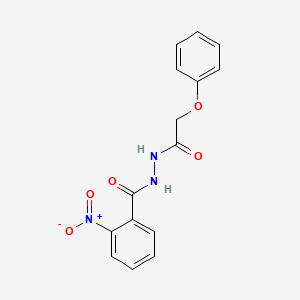
![2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12459820.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12459833.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)
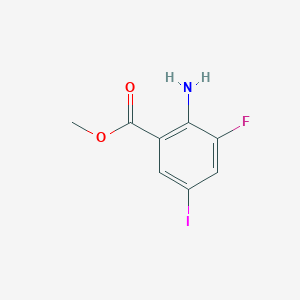
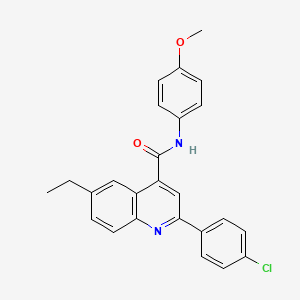
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
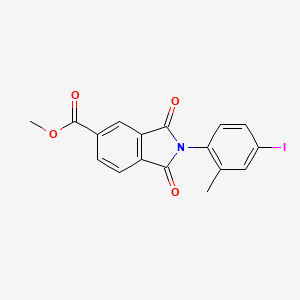
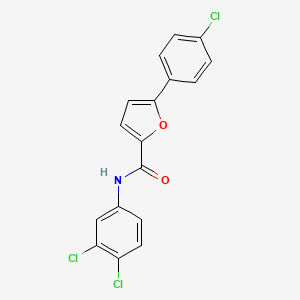
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)

